molecular formula C₁₇H₁₉D₆N₃O₅S B1141235 Veralipride-d6 CAS No. 105258-80-8

Veralipride-d6

Número de catálogo: B1141235
Número CAS: 105258-80-8
Peso molecular: 389.5
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Veralipride-d6 is a deuterated form of Veralipride, an atypical antipsychotic of the benzamide class. It is primarily used for the treatment of vasomotor symptoms associated with menopause. This compound is a labeled compound used in scientific research to study the pharmacokinetics and metabolism of Veralipride.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Veralipride-d6 involves the incorporation of deuterium atoms into the Veralipride molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O).

    Deuterated Reagents: Using deuterated reagents in the synthesis process to introduce deuterium atoms directly into the molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Deuteration: Using catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen with deuterium.

    Purification: Techniques such as chromatography and recrystallization to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions: Veralipride-d6 undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents such as hydrogen peroxide (H2O2), this compound can undergo oxidation to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups in this compound are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Veralipride-d6 exhibits significant biological activity primarily through its action on dopamine receptors. Its applications span various research areas:

  • Neuropharmacology : Used to study dopamine receptor interactions and their implications in neurological disorders.
  • Pharmacokinetics : The deuterated structure allows for precise tracking of the compound's metabolism and behavior in biological systems.
  • Therapeutic Studies : Investigated for its efficacy in treating conditions such as menopausal symptoms and other dopamine-related disorders.

Pharmacokinetics and Metabolism

The deuteration of Veralipride to form this compound enhances its metabolic stability. The molecular weight is approximately 383.46 g/mol, and it is poorly metabolized, with a half-life of about 4 hours. Approximately 44% of the drug is excreted unchanged in urine within the first 120 hours post-administration .

Clinical Applications

Veralipride has been studied primarily for its effectiveness in reducing vasomotor symptoms associated with menopause. Clinical trials have shown that Veralipride can reduce hot flushes significantly, with reported reductions ranging from 48% to 89.9% depending on dosage and duration of treatment .

Case Study Overview:

  • Study Design : Randomized, double-blind, placebo-controlled trials.
  • Participants : Women experiencing hot flushes due to hormonal treatments.
  • Dosage : Commonly administered at 100 mg/day.
  • Results : Significant reduction in vasomotor symptoms was noted, alongside an increase in serum prolactin levels .

Comparative Analysis with Other Compounds

This compound's unique properties can be contrasted with other dopamine antagonists, as shown in the following table:

Compound NameChemical FormulaKey Characteristics
VeraliprideN-[allyl-1-pyrrolidinyl-2) methyl] dimethoxy-2,3-sulfamoyl-5-benzamideNon-deuterated form; used for similar applications
SulpirideC_{15}H_{18}N_{2}O_{4}SAnother dopamine antagonist with similar action
BromperidolC_{21}H_{24}F_{3}N_{3}OAntipsychotic with D2 receptor antagonism
RisperidoneC_{23}H_{27}FN_{4}O_{2}Atypical antipsychotic with broader receptor activity

Research Methodologies

The synthesis of this compound involves several steps starting from simpler precursors. The methodologies employed often include:

  • Chemical Synthesis Techniques : Utilizing deuterium to enhance stability.
  • Biological Assays : To evaluate binding affinity and efficacy at dopamine receptors.

Mecanismo De Acción

Veralipride-d6, like Veralipride, acts as a dopamine D2 receptor antagonist. It binds to dopamine D2 receptors in the brain, inhibiting the action of dopamine. This leads to an increase in prolactin secretion without any estrogenic or progestagenic effects. The exact molecular pathways involved in its mechanism of action are still under investigation, but it is known to modulate neurotransmitter activity in the central nervous system.

Comparación Con Compuestos Similares

    Levosulpiride: Another benzamide derivative with similar antipsychotic properties.

    Sulpiride: A selective dopamine D2 receptor antagonist used in the treatment of schizophrenia and depression.

    Amisulpride: An antipsychotic that selectively blocks dopamine D2 and D3 receptors.

Uniqueness of Veralipride-d6: this compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms enhances the stability of the compound and provides valuable insights into the behavior of Veralipride in biological systems.

Propiedades

Número CAS

105258-80-8

Fórmula molecular

C₁₇H₁₉D₆N₃O₅S

Peso molecular

389.5

Sinónimos

5-(Aminosulfonyl)-2,3-(dimethoxy-d6)-N-[[1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide;  (+/-)-Veralipride-d6;  Agreal-d6;  LIR 1660-d6; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.